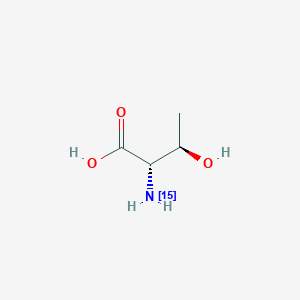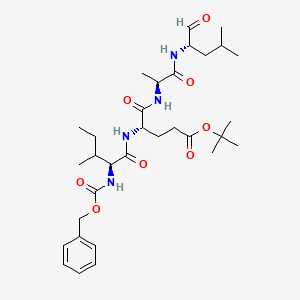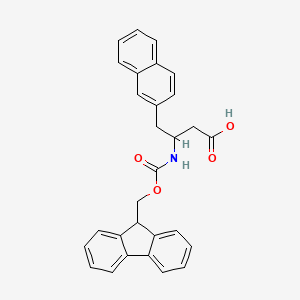
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Descripción general
Descripción
“Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of “Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” can be achieved from 4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c1-16-11-6-9-7 (10 (14)3-4-13-9)5-8 (11)12 (15)17-2/h3-6H,1-2H3, (H,13,14) . The molecular weight of the compound is 233.22 .Physical And Chemical Properties Analysis
The predicted boiling point of the compound is 421.0±45.0 °C, and its predicted density is 1.267±0.06 g/cm3 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Cancer Research Tyrosine Kinase Inhibitor Metabolite
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a metabolite of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases, including VEGF, FGF, and SCF receptors. These receptors are often implicated in tumor growth and angiogenesis. Therefore, this compound is significant in cancer research for its potential use in studying the pharmacokinetics and metabolism of Lenvatinib in the context of cancer treatment .
Pharmaceutical Development Synthesis Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its chemical structure allows for further modifications, which can lead to the development of new drugs with potential therapeutic applications. Researchers can explore its incorporation into novel compounds that may exhibit desirable pharmacological properties .
Chemical Safety and Handling MSDS Information
The Material Safety Data Sheet (MSDS) for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate provides essential information regarding its safety, handling, and storage. This is crucial for researchers who work with this compound in a laboratory setting to ensure safe practices and compliance with regulatory standards .
Analytical Chemistry Reference Standard
In analytical chemistry, this compound can be used as a reference standard to calibrate instruments or validate analytical methods. Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure accuracy and precision in chemical analysis .
Biochemical Studies Enzyme Interaction
The interactions of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with various enzymes can be studied to understand its biochemical behavior. This research can provide insights into its metabolic pathways and potential effects on biological systems .
Material Science Organic Electronic Materials
Due to its organic nature and specific electronic properties, this compound may find applications in material science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSVPGCVLNVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195376 | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | |
CAS RN |
205448-65-3 | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205448-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)








